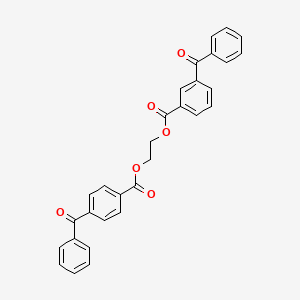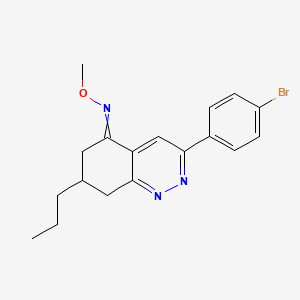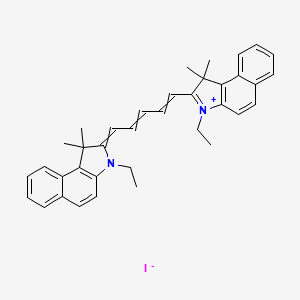
Cy5.5 di et
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cy5.5 di et involves the condensation of 1,1,2-trimethyl-1H-benz[e]indole with 3-ethyl-2-methyl-1H-benz[e]indole in the presence of a strong base, such as sodium hydride, followed by quaternization with methyl iodide . The reaction is typically carried out in an inert atmosphere to prevent oxidation and degradation of the intermediates .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield . The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 95% .
Analyse Des Réactions Chimiques
Types of Reactions
Cy5.5 di et undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones under mild conditions.
Reduction: Reduction of this compound typically involves the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of this compound.
Substitution: Substituted indole derivatives.
Applications De Recherche Scientifique
Cy5.5 di et has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Cy5.5 di et involves the absorption of light at a specific wavelength, followed by the emission of light at a longer wavelength (fluorescence) . The compound’s fluorescence properties are attributed to its conjugated polymethine chain, which allows for efficient energy transfer and emission . The molecular targets and pathways involved in its action include interactions with cellular components and biomolecules, enabling precise imaging and detection .
Comparaison Avec Des Composés Similaires
Cy5.5 di et is often compared with other cyanine dyes, such as Cy7 and Cy7.5 . While all these compounds exhibit near-infrared fluorescence, this compound is unique due to its specific excitation and emission wavelengths, which provide higher signal-to-noise ratios and better tissue penetration . Similar compounds include:
Cy7: Exhibits excitation/emission maxima at 750/776 nm.
Cy7.5: Similar to Cy7 but with slightly different spectral properties.
Peridinin chlorophyll-Cy5.5: Another fluorescent compound with different excitation/emission peaks.
This compound stands out due to its optimal balance of fluorescence efficiency, tissue penetration, and stability .
Propriétés
Formule moléculaire |
C37H39IN2 |
|---|---|
Poids moléculaire |
638.6 g/mol |
Nom IUPAC |
3-ethyl-2-[5-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indole;iodide |
InChI |
InChI=1S/C37H39N2.HI/c1-7-38-30-24-22-26-16-12-14-18-28(26)34(30)36(3,4)32(38)20-10-9-11-21-33-37(5,6)35-29-19-15-13-17-27(29)23-25-31(35)39(33)8-2;/h9-25H,7-8H2,1-6H3;1H/q+1;/p-1 |
Clé InChI |
OWTYGBITWKMVQZ-UHFFFAOYSA-M |
SMILES canonique |
CCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)CC)(C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


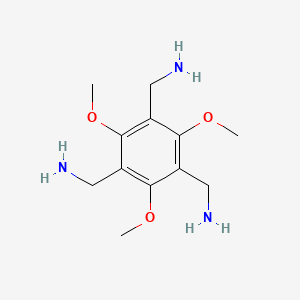

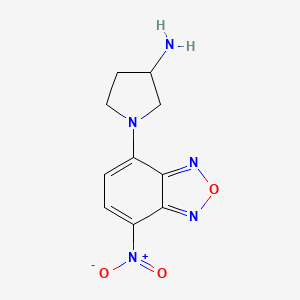
![3-(2-chloro-4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B12506637.png)

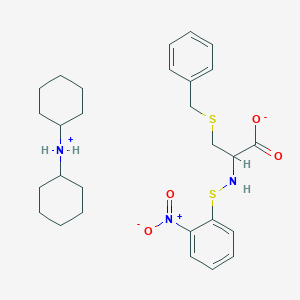
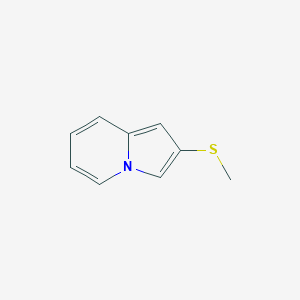
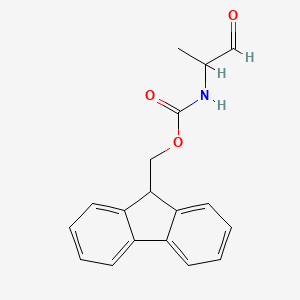
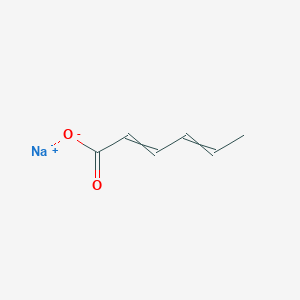
![N-[(E)-(4-chlorophenyl)methylene]-2-methylpropane-2-sulfinamide](/img/structure/B12506665.png)
![2-[(4-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12506672.png)
